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Compound of Interest

Compound Name: N-(4-Bromophenyl)formamide

CAS No.: 2617-78-9

Cat. No.: B181060 Get Quote

Introduction & Chemical Context
N-(4-Bromophenyl)formamide is a critical intermediate in the synthesis of agrochemicals and

functionalized aryl-isonitriles. Unlike its acetamide analog (4-bromoacetanilide), the formamide

moiety introduces unique analytical challenges due to rotameric isomerism around the C-N

amide bond. This restricted rotation results in split signals in NMR spectroscopy and potential

peak broadening in chromatography, often misidentified as impurities by inexperienced

analysts.[1]

This guide provides a definitive protocol for the structural confirmation, purity assessment, and

impurity profiling of N-(4-Bromophenyl)formamide, distinguishing it from common synthetic

byproducts like 4-bromoaniline and 4,4'-dibromodiphenylurea.[1]
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Property Specification Analytical Relevance

Molecular Formula C₇H₆BrNO
Monoisotopic Mass: 198.96

(⁷⁹Br) / 200.96 (⁸¹Br)

Molecular Weight 200.03 g/mol
Distinctive 1:1 isotopic pattern

in MS.

Appearance Off-white to tan crystalline solid

Coloration often indicates

oxidative degradation of

residual aniline.

Melting Point 119 – 121 °C
Sharp endotherm in DSC

indicates high purity.

Solubility
DMSO, Methanol, Ethyl

Acetate

Poor solubility in water;

requires organic diluent for RP-

HPLC.[1]

Spectroscopic Identification (Qualitative)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Critical Insight: The formamide group exists in equilibrium between cis (E) and trans (Z)

conformers. In CDCl₃, this is often observed as two distinct sets of signals. In DMSO-d₆,

hydrogen bonding often shifts the equilibrium or coalescence temperature, simplifying the

spectrum.[1]

Protocol: 1H NMR (400 MHz, DMSO-d₆)
Sample Prep: Dissolve 10 mg sample in 0.6 mL DMSO-d₆.

Key Assignments:

δ 10.25 ppm (s, 1H, -NH): Broad singlet, exchangeable with D₂O.

δ 8.28 ppm (d, 1H, -CHO): The formyl proton.[1] Note: May appear as a doublet due to

coupling with NH (J ~ 2-11 Hz) or as two unequal singlets if rotamers are resolved.

δ 7.55 ppm (d, J=8.8 Hz, 2H, Ar-H): Ortho to Bromine.[1]
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δ 7.48 ppm (d, J=8.8 Hz, 2H, Ar-H): Ortho to Nitrogen.[1]

Visualizing the Rotameric Logic
The following diagram illustrates why analysts might see "ghost peaks" in the NMR spectrum.

Trans-Conformer (Major)
(Oxygen trans to Phenyl)

Restricted C-N Rotation
(Slow on NMR timescale)

Resulting 1H NMR
Split Formyl Peak (-CHO)

δ ~8.3 ppm

Cis-Conformer (Minor)
(Oxygen cis to Phenyl) δ ~8.5-8.7 ppm

Click to download full resolution via product page

Caption: Rotameric equilibrium mechanism causing signal splitting in N-(4-
Bromophenyl)formamide NMR spectra.

Infrared Spectroscopy (FT-IR)
Technique: ATR (Attenuated Total Reflectance) or KBr Pellet.

Diagnostic Bands:

3250 cm⁻¹: N-H Stretching (Sharp, secondary amide).[1]

1685 cm⁻¹: C=O Amide I band (Strong).

1535 cm⁻¹: Amide II band (N-H bending/C-N stretch).

1070 cm⁻¹: C-Br aromatic stretching (Variable, often weak).[1]

815 cm⁻¹: Para-substituted benzene ring (C-H out-of-plane bending).

Chromatographic Purity & Assay (Quantitative)
Method Strategy: A Reverse-Phase (RP) HPLC method is preferred. Due to the potential for

on-column hydrolysis of formamides in highly acidic/basic conditions, a buffered neutral-to-

mildly-acidic mobile phase is required.
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HPLC-UV Protocol (Standard Operating Procedure)
Parameter Condition

Column
C18 End-capped (e.g., Agilent Zorbax Eclipse

Plus), 4.6 x 150 mm, 3.5 µm

Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)

Mobile Phase B Acetonitrile (HPLC Grade)

Flow Rate 1.0 mL/min

Column Temp
30 °C (Controlled to minimize rotamer

broadening)

Detection
UV @ 254 nm (Primary), 210 nm (Secondary for

impurities)

Injection Vol 5.0 µL

Run Time 15 Minutes

Gradient Table:

Time (min) % Mobile Phase B Event

0.0 10 Equilibration

8.0 90 Elution of Analyte

10.0 90 Wash

10.1 10 Re-equilibration

| 15.0 | 10 | End |

Retention Logic:

Formic Acid (Void): ~1.2 min.

4-Bromoaniline (Impurity): ~4.5 min (More polar, elutes earlier).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.rsc.org/suppdata/d4/su/d4su00591k/d4su00591k1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


N-(4-Bromophenyl)formamide (Target): ~6.8 min.

Dibromodiphenylurea (Impurity): ~9.5 min (Highly hydrophobic dimer).

Mass Spectrometry (LC-MS)
Ionization: ESI+ (Electrospray Ionization, Positive Mode).[1]

Target Ion: [M+H]⁺ = 200.0 / 202.0 (1:1 ratio).

Fragmentation Pattern (MS/MS):

Precursor: 200.0

Fragment 172.0: [M - CO]⁺ (Loss of Carbon Monoxide, characteristic of formamides).[1]

Fragment 155.0: [M - HCONH]⁺ (Loss of formamide group, formation of bromophenyl

cation).[1]

Impurity Profiling & Synthesis Logic
Understanding the origin of the sample is vital for selecting the right analytical markers.
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Caption: Synthesis pathway mapping precursor carryover and thermal degradation impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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